molecular formula C15H16N4O3S B2771782 1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1171900-82-5

1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B2771782
CAS No.: 1171900-82-5
M. Wt: 332.38
InChI Key: UEOXNEDKQQGXET-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.38. The purity is usually 95%.
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Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a valuable intermediate for constructing complex molecules, aiding in the development of new materials and catalysts.

Biology: Studied for its potential enzyme inhibition properties, it can act as a molecular probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research, due to its ability to interact with specific biological targets.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals, contributing to the synthesis of drugs and advanced materials.

Mechanism of Action

Effects and Targets: The compound exerts its effects primarily through interaction with enzymes and receptors, modulating their activity. Its structure allows for binding to active sites, altering enzymatic reactions.

Molecular Pathways: It can influence cellular pathways by inhibiting key enzymes involved in processes like DNA replication or signal transduction, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

  • 1,3-Dimethylbarbituric Acid: Similar core structure but lacks the phenyl and methylthio groups.

  • Thiophenobarbital: Incorporates a thiophene ring instead of a phenyl group, influencing its activity.

  • 5-Phenylbarbituric Acid: Similar aromatic substitution but lacks the complexity of the pyrimidine ring.

Uniqueness: The presence of the 4-(methylthio)phenyl group and the unique pyrimidine structure distinguishes it from other barbituric acid derivatives, enhancing its specificity and potential for targeted therapeutic applications.

Properties

IUPAC Name

1,3-dimethyl-5-(4-methylsulfanylphenyl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-18-12-10(13(20)19(2)15(18)22)11(16-14(21)17-12)8-4-6-9(23-3)7-5-8/h4-7,11H,1-3H3,(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOXNEDKQQGXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)SC)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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